molecular formula C22H15F3N2O3S B2431518 (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile CAS No. 1024738-75-7

(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile

Cat. No.: B2431518
CAS No.: 1024738-75-7
M. Wt: 444.43
InChI Key: KGUQORXQLGSTTG-RCCKNPSSSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a trifluoromethyl group, and a phenoxyphenylamino group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile typically involves multi-step organic reactionsThe final step involves the formation of the enenitrile moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification processes such as recrystallization and chromatography are employed to obtain the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenoxyphenylamino group may interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its trifluoromethyl group, in particular, is less common and contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3S/c23-22(24,25)16-5-4-6-19(13-16)30-18-11-9-17(10-12-18)27-15-21(14-26)31(28,29)20-7-2-1-3-8-20/h1-13,15,27H/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUQORXQLGSTTG-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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